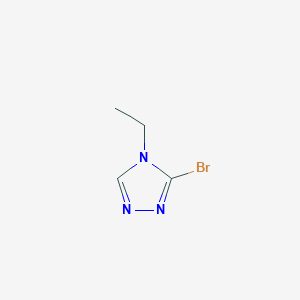

1-Ethyl-2-bromo-1,3,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKUZMOKIULEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344913 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-56-8 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 2 Bromo 1,3,4 Triazole and Its Complex Derivatives

Regioselective Bromination Approaches for 1-Ethyl-1,3,4-triazole Precursors

Direct bromination of a pre-formed 1-ethyl-1,3,4-triazole ring is a primary strategy for synthesizing the target compound. The key challenge lies in controlling the position of bromination to achieve the desired 2-bromo isomer exclusively.

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity and selectivity of these reagents can be modulated by the choice of solvent, temperature, and the presence of catalysts.

For instance, the bromination of analogous 1,2,4-triazole (B32235) systems has been achieved using bromine in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. The optimization of such a reaction would involve a systematic evaluation of parameters to maximize the yield of the desired 2-bromo isomer while minimizing the formation of other isomers or poly-brominated products.

Table 1: Factors for Optimization of Bromination Reactions

| Parameter | Influence on Reaction | Typical Conditions & Considerations |

| Brominating Agent | Reactivity and Selectivity | Br₂ is highly reactive; NBS is a milder and more selective source of electrophilic bromine. |

| Solvent | Solubility and Reactivity | Polar aprotic solvents like DMF can enhance the solubility of reagents. Acetic acid can facilitate protonation control. |

| Temperature | Reaction Rate vs. Selectivity | Higher temperatures can increase the reaction rate but may lead to over-bromination or side reactions. Lower temperatures often favor higher selectivity. |

| Catalyst | Activation of Reagents | Lewis acids or transition metals can be used to enhance the electrophilicity of the brominating agent. |

| Reaction Time | Conversion and Byproduct Formation | Requires careful monitoring to ensure complete conversion of the starting material without significant byproduct formation. |

This table is generated based on general principles of halogenation reactions and may require specific adaptation for the synthesis of 1-Ethyl-2-bromo-1,3,4-triazole.

The inherent electronic properties of the 1-ethyl-1,3,4-triazole ring direct the position of electrophilic substitution. The nitrogen atoms in the triazole ring are electron-withdrawing, which deactivates the carbon atoms towards electrophilic attack. However, the C-2 and C-5 positions have different electronic densities, which can be exploited to achieve regioselectivity.

Directed metalation-halogenation is a powerful strategy for controlling positional selectivity. This involves the use of a directing group that coordinates to a metal catalyst, bringing the halogenating agent to a specific position on the heterocyclic ring. For example, in related "click" 4-aryl-1,2,3-triazoles, palladium-catalyzed C-H ortho-halogenations have been achieved with high regioselectivity using the triazole itself as a directing group. ehu.esnih.gov A similar strategy could potentially be adapted for the C-2 bromination of 1-ethyl-1,3,4-triazole.

The electronic nature of substituents on the triazole ring can also significantly influence the outcome of halogenation. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. ehu.es

De Novo Synthesis Strategies for Substituted 2-Bromo-1,3,4-triazoles

An alternative to direct bromination is the construction of the 2-bromo-1,3,4-triazole ring system from acyclic precursors. This approach offers greater flexibility in introducing various substituents onto the triazole core.

The 1,3,4-triazole ring can be synthesized through the cyclization of various open-chain precursors. A common method involves the reaction of hydrazides with compounds containing a one-carbon unit, such as carbon disulfide or orthoesters. nih.govresearchgate.net For example, the reaction of a hydrazide with carbon disulfide in the presence of a base can lead to a 1,3,4-triazole-2-thione, which can then be a precursor for further functionalization. researchgate.net

Another versatile method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine (B178648) or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. scispace.com The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, also yields 1,2,4-triazole derivatives. scispace.com

Table 2: Common Cyclization Strategies for 1,3,4-Triazole Synthesis

| Precursors | Reagents/Conditions | Resulting Triazole Derivative |

| Hydrazide + Carbon Disulfide | Base (e.g., KOH) | 1,3,4-Triazole-2-thione |

| Thiosemicarbazide (B42300) | Base-catalyzed intramolecular cyclization | 1,2,4-Triazole-5-thiol arabjchem.org |

| Amidrazones + Diethyl Azodicarboxylate | Triethylamine, Ethanol | 1,3,5-Trisubstituted 1,2,4-triazoles mdpi.comnih.gov |

| Hydrazine + Formamide | Microwave irradiation | Substituted 1,2,4-triazoles organic-chemistry.org |

This table presents general methods for the synthesis of the 1,3,4-triazole ring system.

In a de novo synthesis, the ethyl group and the bromine atom can be introduced at different stages of the synthetic sequence. For instance, one could start with a precursor that already contains the bromine atom and then form the triazole ring. Alternatively, the triazole ring can be constructed first, followed by the introduction of the ethyl and bromo substituents.

A plausible multi-step sequence could involve:

Formation of a thiosemicarbazide derivative: This can be achieved by reacting a hydrazide with an isothiocyanate.

Cyclization to a 1,3,4-triazole-2-thione: The thiosemicarbazide can undergo base-catalyzed intramolecular cyclization. nih.gov

Alkylation to introduce the ethyl group: The thione can be S-alkylated, or the triazole nitrogen can be N-alkylated with an ethyl halide.

Conversion of the thione to a bromo group: This transformation can be achieved through various methods, potentially involving an intermediate that can be displaced by a bromide ion.

Another approach involves the alkylation of a symmetrical 3,5-dibromo-1,2,4-triazole with a suitable ethylating agent. thieme-connect.com This method, however, can suffer from poor regioselectivity. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. researchgate.netnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. bohrium.com

Catalysis: Employing reusable catalysts, such as solid-supported catalysts or biocatalysts, can improve the efficiency and sustainability of the process. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," are a prime example of efficient and green synthesis of triazoles. bohrium.comiosrjournals.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to traditional heating methods. mdpi.comnih.govnih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. beilstein-journals.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Triazole Synthesis | Potential Benefits |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Reduced waste generation. |

| Use of Safer Solvents | Employing water or other benign solvents in reactions like CuAAC. bohrium.com | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. nih.govnih.gov | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. | Reduced reliance on fossil fuels. |

| Catalysis | Using recyclable catalysts to minimize waste. | Increased efficiency and sustainability. |

This table highlights how green chemistry principles can be applied to the synthesis of this compound and related compounds.

Development of Solvent-Free and Catalytic Methods

Traditional organic synthesis often relies on large volumes of volatile and toxic solvents, which contribute significantly to chemical waste and environmental impact. nih.gov Modern approaches seek to minimize or eliminate solvent use and employ catalytic systems to enhance reaction rates and selectivity.

Solvent-free reaction conditions, often facilitated by techniques such as mechanochemistry (ball-milling) or heating neat reactants, represent a significant advancement in green synthesis. researchgate.netrsc.org For the synthesis of triazole derivatives, mechanochemical methods using a copper catalyst have been shown to facilitate [3+2] cycloaddition reactions under solvent-free grinding conditions. researchgate.net Another "flash" synthesis approach involves using a polymer-supported copper(I) catalyst with neat azides and alkynes, which can yield products in high purity within minutes. researchgate.netnih.gov While these examples often focus on the more commonly synthesized 1,2,3-triazole isomers, the principles are applicable to the construction of the 1,3,4-triazole core.

Catalysis is central to the efficient synthesis of heterocyclic compounds. Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC), are a cornerstone of click chemistry for forming 1,2,3-triazoles. jocpr.comacs.org For 1,2,4-triazole systems, which are isomeric to the 1,3,4-scaffold, catalyst-free microwave conditions have been developed for tandem reactions that proceed in good to excellent yields. researchgate.net Furthermore, zinc-based heterogeneous catalysts have been successfully used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, eliminating the need for bases or ligands and allowing for catalyst reuse. rsc.org The development of specific catalytic systems for the direct synthesis of this compound would likely involve the cyclization of an ethyl-substituted acylhydrazine or related precursor, followed by a selective bromination step, potentially also under catalytic conditions to avoid harsh reagents.

| Catalyst System | Reaction Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Polymer-Supported Copper(I) | Azide-Alkyne Cycloaddition | Solvent-free, "flash" synthesis, high purity. | Neat reactants, room temperature. | researchgate.netnih.gov |

| ZnO-CTAB Nanocrystals | Zinc-Catalyzed Azide-Alkyne Cycloaddition (ZnAAC) | Copper-free, occurs in water, reusable catalyst. | Aqueous medium, 60°C. | rsc.org |

| Copper(I) Iodide | Regiodivergent Cycloaddition | Process-controlled regioselectivity for halogenated triazoles. | MeOH/H₂O as proton source. | acs.org |

| None (Microwave) | Tandem Transamidation/Condensation | Catalyst-free, additive-free, short reaction times. | Microwave irradiation. | researchgate.net |

Atom Economy and Waste Reduction Strategies

A core principle of green chemistry is atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. jocpr.com Strategies that maximize atom economy inherently reduce waste, leading to more sustainable chemical processes.

Multi-component reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more starting materials in a single operation to form a complex product, with minimal or no byproducts. researchgate.net The synthesis of triazole derivatives via MCRs minimizes synthetic steps and waste generation. researchgate.net For instance, a one-pot, three-component reaction to form 1,2,4-triazolo[3,4-b]thiazoles has been shown to be more efficient than conventional multi-step syntheses. researchgate.net Applying this strategy to this compound could involve a one-pot reaction of an ethyl-containing starting material, a nitrogen source like a hydrazide, and a carbon source, followed by a brominating agent.

Catalytic reactions, as discussed previously, also play a crucial role in enhancing atom economy. jocpr.com By using a catalyst, reactions can proceed with high selectivity, avoiding the formation of side products and eliminating the need for stoichiometric reagents that would otherwise end up as waste. jocpr.com For example, copper-catalyzed azide-alkyne cycloadditions are highly atom-economical as all atoms from the azide (B81097) and alkyne are incorporated into the triazole product. jocpr.com

Waste reduction can also be achieved by using reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and used in multiple cycles. rsc.org The use of supported catalysts, such as copper on alumina (B75360) or zinc oxide nanocrystals, not only simplifies product purification but also minimizes the generation of chemical waste associated with catalyst disposal. rsc.orgrsc.org

Flow Chemistry Techniques for Scalable and Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. This technique offers significant advantages in terms of safety, scalability, efficiency, and process control. beilstein-journals.org

The synthesis of triazoles, which can involve thermally sensitive or hazardous intermediates like organic azides, is particularly well-suited for flow chemistry. beilstein-journals.orgnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The small reactor volume at any given time significantly enhances safety when handling unstable compounds.

A robust protocol for the synthesis of 1,2,3-triazoles has been established using a continuous flow system with copper-on-charcoal as a cheap and durable heterogeneous catalyst. nih.govresearchgate.net This method allows for the synthesis of a diverse set of triazoles with good functional group tolerance and high yields, and notably, does not require an added base. nih.gov In one example, the synthesis of 1,4-diphenyl-1H-1,2,3-triazole was scaled to produce over 3.8 grams in four hours with a 96.2% isolated yield. researchgate.net

Adapting such a system for the production of this compound would involve pumping the necessary precursors through a heated column packed with a suitable heterogeneous catalyst. The continuous nature of the process allows for gram-scale production and straightforward purification, making it an attractive method for industrial applications. beilstein-journals.orgresearchgate.net

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Copper-on-charcoal (Cu/C), heterogeneous | nih.govresearchgate.net |

| Reactants | Phenyl azide (0.10 M), Phenylacetylene (0.13 M) | nih.gov |

| Solvent | Dichloromethane (DCM) | nih.gov |

| Flow Rate | 0.75 mL/min | nih.gov |

| Temperature | 110 °C | nih.gov |

| Residence Time | ~129 seconds | nih.gov |

| Productivity | 957.5 mg/h | researchgate.net |

| Yield | 96.2% (isolated) | researchgate.net |

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 2 Bromo 1,3,4 Triazole

Cross-Coupling Reactions at the C2-Bromine Position

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 1-Ethyl-2-bromo-1,3,4-triazole, the electron-deficient nature of the triazole ring and the presence of the C-Br bond make it an excellent substrate for such transformations. The bromine atom serves as the electrophilic partner, readily participating in the catalytic cycle with a palladium complex to couple with various nucleophilic reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents. libretexts.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position.

The catalytic cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The reaction conditions are crucial for a successful transformation. A variety of palladium sources, ligands, and bases can be employed, with the choice depending on the specific substrates. For heteroaryl bromides, specialized ligands are often necessary to achieve high yields. nih.gov A general method for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles has been reported using an N-heterocyclic carbene palladium complex in water, highlighting the adaptability of this reaction to heterocyclic systems. rsc.org

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst precursor |

| Ligand | PPh₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | Stabilizes catalyst, modulates reactivity |

| Organoboron Reagent | Arylboronic acids, Alkenylboronic esters, Potassium alkyltrifluoroborates | Source of the new carbon fragment |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-Bu | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly efficient method for synthesizing substituted alkynes, which are important intermediates in organic synthesis.

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the this compound.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. wikipedia.org

The final step is reductive elimination from the palladium center, which yields the 2-alkynyl-1-ethyl-1,3,4-triazole product and regenerates the Pd(0) catalyst. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to avoid issues related to the homocoupling of alkynes. nih.govlibretexts.org The reaction conditions are generally mild, often proceeding at room temperature for reactive halides like iodides, though bromides may require heating. wikipedia.org

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes palladium catalyst |

| Base | Et₃N, Diisopropylamine (DIPA) | Deprotonates the alkyne, neutralizes HBr |

| Solvent | THF, DMF, Toluene | Reaction medium |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov It offers a significant advantage over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are particularly effective. nih.govorganic-chemistry.org These ligands facilitate both the oxidative addition and the reductive elimination steps, allowing the reaction to proceed under milder conditions and with a broader range of substrates, including less reactive heteroaryl halides. nih.gov

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Facilitates catalytic cycle |

| Amine | Primary amines, Secondary amines, Anilines, Heterocyclic amines | Nitrogen source |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Negishi and Stille Coupling Reactions with Organometallic Reagents

The Negishi and Stille reactions provide alternative powerful methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. bath.ac.uk It is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organic halide. The reaction is particularly useful for coupling sp²- and sp³-hybridized carbon centers. For heteroaryl halides, palladium catalysts paired with N-heterocyclic carbene (NHC) or biarylphosphine ligands have shown high efficacy. nih.govacs.org

The Stille coupling uses organostannane (organotin) reagents to couple with organic halides under palladium catalysis. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture, allowing them to be easily prepared, isolated, and stored. jk-sci.comnrochemistry.com The reaction is tolerant of a wide variety of functional groups. jk-sci.com However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Key Advantages | High reactivity, high functional group tolerance, useful for sp³ coupling. | Reagents are stable to air and moisture, wide functional group tolerance. wikipedia.orgnrochemistry.com |

| Key Disadvantages | Organozinc reagents are often moisture-sensitive and prepared in situ. | Toxicity of tin compounds and difficulty in byproduct removal. organic-chemistry.orgnrochemistry.com |

| Typical Catalyst | Pd or Ni complexes with phosphine or NHC ligands. nih.govacs.org | Pd complexes, often with phosphine ligands (e.g., PPh₃). jk-sci.com |

Catalyst Design and Ligand Optimization for Enhanced Reactivity and Selectivity

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinated to the metal center. The ligand plays a critical role in stabilizing the palladium catalyst, modulating its electronic properties, and controlling the steric environment around the metal. These factors directly impact the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

For challenging substrates like electron-deficient heteroaryl bromides, such as this compound, the development of specialized ligands has been crucial. Key classes of ligands include:

Phosphines : Early cross-coupling reactions relied on simple phosphines like triphenylphosphine (B44618) (PPh₃). However, the development of bulky, electron-rich alkylphosphine and biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) dramatically expanded the scope of these reactions to include less reactive halides and more complex substrates. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium. nih.gov This stability often translates to higher catalyst turnover numbers and robustness, making them effective for difficult couplings. nih.govacs.org

Bidentate Ligands : Ligands such as BINAP and DPPF can chelate to the palladium center, which can prevent catalyst decomposition and influence the geometry of the reaction intermediates, thereby enhancing reaction rates and yields. wikipedia.org

The rational design of ligands allows for the fine-tuning of catalyst performance, enabling reactions to proceed under milder conditions, at lower catalyst loadings, and with higher selectivity, which is essential for the synthesis of complex molecules. semanticscholar.orgresearchgate.net

Nucleophilic Substitution Reactions of the Bromine Atom

Beyond metal-catalyzed reactions, the bromine atom on the this compound can also be displaced through nucleophilic aromatic substitution (SNAr). The 1,3,4-triazole ring is considered a π-deficient heterocycle due to the presence of three electronegative nitrogen atoms. nih.gov This electronic characteristic makes the carbon atoms of the ring electrophilic and thus susceptible to attack by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:

Addition : A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the triazole ring is restored, yielding the substituted product. youtube.com

For this reaction to be efficient, the ring must be "activated" towards nucleophilic attack. The inherent electron-withdrawing nature of the triazole ring itself provides this activation. Strong nucleophiles are generally required for this transformation.

| Nucleophile Class | Specific Example | Resulting Product Class |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-1-ethyl-1,3,4-triazole |

| Thiolates | Sodium thiophenoxide (NaSPh) | 1-Ethyl-2-(phenylthio)-1,3,4-triazole |

| Amines | Pyrrolidine | 1-Ethyl-2-(pyrrolidin-1-yl)-1,3,4-triazole |

| Azides | Sodium azide (B81097) (NaN₃) | 2-Azido-1-ethyl-1,3,4-triazole |

While SNAr is a viable pathway, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination often provide a milder and more general route for the formation of C-N bonds, especially with less reactive amines. wikipedia.org

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) is anticipated to proceed via a nucleophilic substitution pathway, resulting in the formation of a new carbon-carbon bond at the C2 position. While specific studies on this compound are not extensively documented, the reactivity of similar halogenated azoles suggests that these reactions are feasible.

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electron-deficient C2 carbon of the triazole ring, leading to the displacement of the bromide ion. The reaction conditions, such as the choice of solvent and temperature, would be critical to control the reactivity and minimize potential side reactions, including metal-halogen exchange or decomposition of the starting material.

For instance, in related systems, the use of less basic and more nucleophilic organometallic reagents might be preferred to avoid deprotonation of the triazole ring or the ethyl group. The successful coupling would yield 1-ethyl-2-alkyl/aryl-1,3,4-triazoles, which are versatile intermediates for the synthesis of more complex molecules.

Below is a hypothetical representation of such reactions with potential products and conditions, based on general knowledge of similar transformations.

| Nucleophile | Reagent Example | Potential Product | Plausible Conditions |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 1-Ethyl-2-phenyl-1,3,4-triazole | Anhydrous THF, 0 °C to rt |

| Organolithium | n-Butyllithium (n-BuLi) | 1-Ethyl-2-butyl-1,3,4-triazole | Anhydrous THF, -78 °C |

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The substitution of the bromine atom in this compound with oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the triazole ring facilitates the attack of the oxygen nucleophile at the C2 position.

The reaction with sodium methoxide (NaOCH₃) in methanol, for example, would be expected to yield 1-ethyl-2-methoxy-1,3,4-triazole. Similarly, reaction with sodium phenoxide (NaOPh) would lead to the formation of 1-ethyl-2-phenoxy-1,3,4-triazole. These reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMF or DMSO.

The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com

A representative table of potential reactions with oxygen nucleophiles is provided below.

| Nucleophile | Reagent Example | Potential Product | Plausible Conditions |

| Alkoxide | Sodium ethoxide (NaOEt) | 1-Ethyl-2-ethoxy-1,3,4-triazole | Ethanol, reflux |

| Phenoxide | Sodium p-cresoxide | 1-Ethyl-2-(p-tolyloxy)-1,3,4-triazole | DMF, 100 °C |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Sulfur nucleophiles, being generally softer and more nucleophilic than their oxygen counterparts, are expected to react readily with this compound. Thiols (RSH) and their corresponding thiolates (RS⁻) are potent nucleophiles that can displace the bromide to form 2-thioether-substituted 1,3,4-triazoles.

For instance, the reaction with a thiol, such as thiophenol, in the presence of a base like potassium carbonate or triethylamine, would yield 1-ethyl-2-(phenylthio)-1,3,4-triazole. The base is required to deprotonate the thiol and generate the more nucleophilic thiolate anion. These reactions are often carried out in polar aprotic solvents.

The resulting thioether products can be valuable for further synthetic transformations, as the sulfur atom can be oxidized to sulfoxides or sulfones, which can act as leaving groups in subsequent nucleophilic substitution reactions.

The following table illustrates potential reactions with sulfur nucleophiles.

| Nucleophile | Reagent Example | Potential Product | Plausible Conditions |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Ethyl-2-(phenylthio)-1,3,4-triazole | DMF, rt to 60 °C |

| Thiol/Base | Ethanethiol (EtSH) / K₂CO₃ | 1-Ethyl-2-(ethylthio)-1,3,4-triazole | Acetonitrile, reflux |

Mechanistic Insights into SNAr Pathways in Halogenated Triazoles

The nucleophilic aromatic substitution (SNAr) on halogenated triazoles, such as this compound, is generally understood to proceed through a two-step addition-elimination mechanism. nih.gov

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the electron-deficient C2 carbon atom of the triazole ring, which bears the bromine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the nitrogen atoms of the triazole ring. The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the leaving group, in this case, the bromide ion, is expelled from the Meisenheimer complex, and the aromaticity of the triazole ring is restored. This step is usually fast.

The nature of the nucleophile: Stronger nucleophiles will react faster.

The nature of the leaving group: As mentioned earlier, for SNAr reactions, the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com

The electronic effects of the substituents on the triazole ring: The presence of electron-withdrawing groups on the ring can further stabilize the Meisenheimer complex and accelerate the reaction. The ethyl group at the N1 position has a mild electron-donating effect, which might slightly decrease the reactivity compared to an unsubstituted N1 position.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, particularly with less-activated aromatic systems. nih.govnih.gov However, for a highly electron-deficient system like a halogenated triazole, the stepwise mechanism involving a Meisenheimer intermediate is generally considered more likely.

Directed Ortho Metalation (DoM) and Lithiation Studies of the Triazole Ring

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netacs.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. researchgate.netacs.org The resulting organometallic intermediate can then be trapped with various electrophiles.

Regioselectivity in Metalation Reactions and Trapping with Electrophiles

For 1-ethyl-1,3,4-triazole (the parent ring system of the target compound, without the bromine at C2), the most acidic proton is expected to be at the C5 position. This is due to the cumulative electron-withdrawing inductive effects of the adjacent nitrogen atoms (N1 and N4). Therefore, treatment of 1-ethyl-1,3,4-triazole with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would likely result in regioselective deprotonation at the C5 position to form 1-ethyl-1,3,4-triazol-5-yllithium.

In the case of this compound, the situation is more complex. While the C5 proton is still acidic, the presence of the bromine atom at C2 introduces the possibility of two competing reactions upon treatment with a strong organolithium base:

Deprotonation at C5: This would lead to the formation of 1-ethyl-2-bromo-1,3,4-triazol-5-yllithium.

Metal-Halogen Exchange at C2: This would result in the formation of 1-ethyl-1,3,4-triazol-2-yllithium and bromobutane (if n-BuLi is used).

The outcome of the reaction would depend on the specific organolithium reagent used, the temperature, and the solvent. For instance, metal-halogen exchange is often favored at very low temperatures.

Assuming selective deprotonation at C5 can be achieved, the resulting 1-ethyl-2-bromo-1,3,4-triazol-5-yllithium can be trapped with a variety of electrophiles to introduce a functional group at the C5 position.

The following table outlines potential trapping reactions of the C5-lithiated species.

| Electrophile | Reagent Example | Product |

| Alkyl halide | Methyl iodide (CH₃I) | 2-Bromo-1-ethyl-5-methyl-1,3,4-triazole |

| Carbonyl compound | Benzaldehyde (PhCHO) | (2-Bromo-1-ethyl-1,3,4-triazol-5-yl)(phenyl)methanol |

| Carbon dioxide | CO₂ (dry ice) | 2-Bromo-1-ethyl-1,3,4-triazole-5-carboxylic acid |

| Silylating agent | Trimethylsilyl chloride (TMSCl) | 2-Bromo-1-ethyl-5-(trimethylsilyl)-1,3,4-triazole |

Electrophilic Substitution Reactions on the Triazole Ring (if applicable, typically less common with halogens)

Electrophilic aromatic substitution is a characteristic reaction of electron-rich aromatic systems. The 1,3,4-triazole ring, being electron-deficient, is generally deactivated towards electrophilic attack on its carbon atoms. nih.gov The presence of the bromine atom at the C2 position further deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect.

Any potential electrophilic attack is more likely to occur on the nitrogen atoms of the triazole ring, which possess lone pairs of electrons. nih.gov However, in the case of this compound, the N1 position is already substituted with an ethyl group. Electrophilic attack on N4 would lead to the formation of a triazolium salt.

Direct electrophilic substitution on the C5 carbon is highly unlikely under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The harsh conditions often required for such reactions would likely lead to decomposition of the starting material. Therefore, functionalization of the C5 position is more effectively achieved through the directed ortho metalation and electrophilic trapping sequence described in the previous section.

Ring Transformations and Rearrangement Reactions (e.g., ring-opening, cyclization to fused systems)

The 1,2,4-triazole (B32235) core is known to participate in various ring transformation and rearrangement reactions, often driven by the stability of the resulting products. For this compound, the bromo substituent is a key functional group that can facilitate such transformations, either by acting as a leaving group or by influencing the electronic distribution within the ring.

Ring-Opening Reactions:

While less common than cyclizations, ring-opening reactions of the stable 1,2,4-triazole ring can occur under specific conditions, often promoted by strong nucleophiles or ring strain in fused systems. For a standalone triazole like this compound, ring cleavage would likely require harsh reaction conditions and has not been extensively documented for similar 2-bromo derivatives.

Cyclization to Fused Systems:

A more prominent reaction pathway for halo-substituted triazoles is their use as precursors for the synthesis of fused heterocyclic systems. The bromine atom in this compound can serve as an effective leaving group in intramolecular nucleophilic substitution reactions, leading to the formation of a variety of fused bicyclic triazoles. These reactions are valuable in medicinal chemistry for the construction of novel scaffolds.

For instance, a bifunctional nucleophile can be introduced at a neighboring position (if available) or attached to the N1-ethyl group. Subsequent intramolecular cyclization would then displace the bromide to form a new ring fused to the triazole core. While no direct examples involving this compound are available, analogous reactions with other substituted 1,2,4-triazoles demonstrate the feasibility of this approach. Base-catalyzed cyclization is a common strategy to facilitate these transformations.

Rearrangement Reactions:

The 1,2,4-triazole system can undergo rearrangement reactions, with the Dimroth rearrangement being a notable example. This type of rearrangement typically involves the transposition of a ring atom with an exocyclic atom. Although classically described for other heterocyclic systems, analogous rearrangements can occur in triazole chemistry. For instance, under basic conditions, certain 1,2,4-triazole derivatives have been observed to rearrange into more stable isomeric structures or even transform into other heterocyclic systems like 1,3,4-thiadiazoles in the presence of a sulfur source. researchgate.net

Another type of rearrangement to consider is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles. scispace.com While this compound is already a 1-substituted isomer, this highlights the potential for migrations of substituents around the triazole ring under thermal conditions, which could be influenced by the presence of the bromo substituent.

The following table summarizes representative examples of ring transformation and rearrangement reactions involving 1,2,4-triazole derivatives, which can serve as models for the potential reactivity of this compound.

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Yield (%) |

| 4-Amino-2-methyl-5-methylthio-2H-1,2,4-triazol-3(4H)-one | Diarylcarbodi-imides, followed by base-catalyzed cyclization | 1,2,4-Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazoles | Cyclization to a fused system | Not specified |

| 4-Alkyl-3,5-diphenyl-4H-1,2,4-triazole | Thermal (neat) | 1-Alkyl-3,5-diphenyl-1H-1,2,4-triazole | Rearrangement | Not specified |

| 5-Amino-1,2,4-triazole-3-thione derivative | Base | 1,3,4-Thiadiazole derivative | Ring transformation (Dimroth-type rearrangement) | Not specified |

Photochemical and Electrochemical Transformations of this compound

The introduction of a bromine atom onto the 1,2,4-triazole ring is expected to influence its behavior under photochemical and electrochemical conditions significantly.

Photochemical Transformations:

The photochemical reactivity of halogenated aromatic and heteroaromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. In the case of this compound, irradiation could lead to the formation of a 1-ethyl-1,3,4-triazol-2-yl radical and a bromine radical. The resulting triazolyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species present in the medium.

While specific studies on the photochemistry of 2-bromo-1,3,4-triazoles are scarce, related research on other triazole derivatives provides some insights. For example, the photochemical desulfurization of 1,2,4-triazole-3-thiones to the corresponding 1,2,4-triazoles has been reported. researchgate.net This suggests that the triazole ring itself is relatively stable to photolytic conditions and that reactions are often initiated at the substituent. It is plausible that the C-Br bond in this compound would be the primary site of photochemical activity.

Furthermore, photochemical methods have been employed for the synthesis of 1,2,4-triazoles through multicomponent reactions involving triplet intermediates. rsc.org This indicates the potential for this compound to participate in photo-induced cycloaddition or other synthetic transformations, although the bromo substituent might also offer a competing dehalogenation pathway.

Electrochemical Transformations:

The electrochemical behavior of this compound is also largely unexplored. However, based on the general principles of electrochemistry for halogenated organic compounds, it is expected that the C-Br bond would be susceptible to reductive cleavage. Electrochemical reduction would involve the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a bromide ion and a triazolyl anion or radical, depending on the mechanism. This reactive intermediate could then be protonated by the solvent or electrolyte to yield 1-ethyl-1,3,4-triazole.

Electrochemical methods have been successfully applied to the synthesis of fused 1,2,4-triazole heterocycles through intramolecular dehydrogenative C-N cross-coupling reactions. rsc.org This highlights the potential of electrochemical techniques to facilitate cyclization reactions involving triazole precursors. For this compound, electrochemical reduction could potentially be coupled with subsequent reactions to form new bonds at the 2-position of the triazole ring.

The following table provides hypothetical photochemical and electrochemical transformations for this compound based on the reactivity of analogous compounds.

| Starting Material | Conditions | Potential Product(s) | Transformation Type |

| This compound | UV irradiation in a hydrogen-donating solvent | 1-Ethyl-1,3,4-triazole | Photochemical dehalogenation |

| This compound | Electrochemical reduction (e.g., cyclic voltammetry) | 1-Ethyl-1,3,4-triazole | Electrochemical dehalogenation |

It is important to note that the actual products and efficiencies of these reactions would be highly dependent on the specific experimental conditions, such as the wavelength of light used, the solvent, the electrolyte, and the electrode material. Further experimental investigation is required to fully elucidate the photochemical and electrochemical reactivity of this compound.

Theoretical and Computational Investigations of 1 Ethyl 2 Bromo 1,3,4 Triazole Electronic Structure and Reactivity

Quantum Chemical (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure of molecules. For 1-Ethyl-2-bromo-1,3,4-triazole, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. irjweb.com These calculations confirm a stable, non-planar structure for the compound. acs.org The ethyl group attached to the nitrogen and the bromine atom on the triazole ring are key determinants of its electronic configuration and subsequent reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).

For this compound, the HOMO is primarily localized on the triazole ring, with significant contributions from the lone pair electrons of the nitrogen atoms. The LUMO is expected to be a π* antibonding orbital distributed across the C=N bonds of the triazole ring. The electron-donating ethyl group at the N-1 position raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the C-2 position lowers the LUMO energy, increasing its susceptibility to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com

Interactive Table: Representative FMO Properties for Substituted Triazoles

| Property | Representative Value | Significance in Reactivity |

| HOMO Energy | ~ -6.8 eV | Higher energy indicates greater nucleophilicity, site of electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Lower energy indicates greater electrophilicity, site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.6 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. irjweb.com |

Note: Values are illustrative, based on DFT calculations for structurally related triazole derivatives.

The Molecular Electrostatic Potential (MEP or EPS) map provides a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic reactions. irjweb.com For this compound, the EPS map reveals distinct regions of positive and negative potential.

The most negative potential (red/yellow regions) is concentrated around the N-4 atom of the triazole ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. dnu.dp.ua The hydrogen atoms of the N-ethyl group exhibit positive potential (blue regions). Notably, the bromine atom, despite its high electronegativity, displays a region of positive electrostatic potential on its outermost surface, known as a "sigma-hole" (σ-hole). walisongo.ac.id This positive cap makes the bromine atom a potential site for halogen bonding, allowing it to act as an electrophile.

Analysis of the charge distribution, often through methods like Mulliken population analysis, quantifies the partial charges on each atom. In this compound, the nitrogen atoms of the triazole ring are expected to carry negative partial charges, confirming their nucleophilic character. The carbon atom C-2, bonded to the electronegative bromine, will have a significant positive partial charge, making it an electrophilic center susceptible to nucleophilic substitution. The ethyl group at N-1 acts as a weak electron-donating group, slightly increasing the electron density on the nitrogen it is attached to.

Bond order analysis helps in understanding the nature of the chemical bonds within the molecule, confirming the mixed single and double bond character within the aromatic triazole ring.

Interactive Table: Illustrative Mulliken Partial Atomic Charges

| Atom/Group | Expected Partial Charge (a.u.) | Implication |

| N-4 | Highly Negative | Primary nucleophilic and basic center. dnu.dp.ua |

| C-2 | Positive | Electrophilic site due to bonding with bromine. |

| Br | Slightly Negative | Overall negative charge, but with a positive σ-hole for halogen bonding. walisongo.ac.id |

| N-1 Ethyl Group | Slightly Electron-Donating | Modulates the overall electron density of the triazole ring. |

Note: These values are qualitative predictions based on the principles of electronic effects in similar molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally.

By modeling potential reactions, such as the nucleophilic substitution of the bromine atom or alkylation at the N-4 position, energy profiles can be constructed. These profiles map the energy of the system along the reaction coordinate, from reactants to products. Key features of these profiles include the energies of reactants, products, any intermediates, and, most importantly, the transition states. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the rate of the reaction. For this compound, computational studies can compare the energy profiles of different potential reaction pathways to predict the most likely chemical transformations.

Regioselectivity is a critical aspect of the reactivity of substituted triazoles. organic-chemistry.org For instance, in reactions involving further substitution on the triazole ring, DFT calculations can predict the most favorable site of attack. By calculating the activation energies for the transition states leading to different regioisomers, the model can determine which product is kinetically favored. For example, while the N-1 position is blocked by the ethyl group, computational analysis could predict the relative likelihood of a reaction occurring at the N-4 versus other positions under specific conditions. researchgate.net This predictive power is invaluable for designing synthetic routes to create complex molecules with a specific, desired structure. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations would be crucial in understanding how its structure and behavior are influenced by its surrounding environment, particularly in different solvents. This is critical as solvent interactions can significantly alter the conformational preferences and reactivity of a molecule. frontiersin.org

In a typical MD simulation protocol for this molecule, the initial geometry would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find a low-energy starting conformation. A force field, a set of parameters that defines the potential energy of the system, would then be assigned to the molecule. The system would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, and subjected to a period of equilibration. During the production run, the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

Conformational Dynamics: The ethyl group attached to the triazole ring introduces a degree of conformational flexibility. MD simulations would allow for the exploration of the rotational dynamics around the N-CH₂ and CH₂-CH₃ bonds. By analyzing the dihedral angles over the simulation time, the most stable conformations and the energy barriers between them can be determined. It is anticipated that the ethyl group would exhibit relatively free rotation, although transient interactions with the bromo substituent and the triazole ring could influence its preferred orientations.

| Simulation Parameter | Typical Value/Method for Analogous Systems |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P (for water), or explicit solvent box of other organic solvents |

| Simulation Time | 100 ns or longer to ensure adequate sampling |

| Ensemble | NPT (isothermal-isobaric) to mimic laboratory conditions |

In Silico Screening for Novel Reactivity Patterns and Synthetic Pathways

In silico screening encompasses a variety of computational techniques to predict the chemical reactivity and potential reaction pathways of a molecule. For this compound, these methods can guide the design of new synthetic routes and the exploration of its chemical space.

Mapping Electronic Properties: The first step in predicting reactivity is to understand the electronic landscape of the molecule. Quantum chemical calculations, particularly DFT, would be employed to calculate key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP map would highlight the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the triazole ring are expected to be nucleophilic centers, while the carbon atom attached to the bromine is a likely electrophilic site. The bromine atom itself, being a good leaving group, suggests that nucleophilic substitution reactions at the C2 position of the triazole ring are a plausible reaction pathway.

Predicting Reaction Pathways: Computational tools can be used to simulate reactions and predict their outcomes. By modeling the interaction of this compound with various reagents, potential reaction pathways can be explored. For instance, the reaction with a nucleophile could be modeled to determine the activation energy for the substitution of the bromine atom. This can help in identifying suitable reaction conditions and catalysts.

Furthermore, in silico methods can be used to screen for potential cycloaddition reactions, a common reactivity pattern for azole rings. The dienophilic or dipolarophilic character of the triazole ring can be assessed to predict its participation in such reactions.

Quantitative Structure-Activity Relationship (QSAR) Models: While often used in drug discovery, QSAR models can also be adapted to predict reactivity. By building a model based on a dataset of known reactions of similar triazole derivatives, it would be possible to predict the reactivity of this compound in various chemical transformations. researchgate.netresearchgate.net Descriptors used in such a model would include electronic parameters (e.g., atomic charges, HOMO/LUMO energies) and steric parameters.

| Computational Method | Predicted Reactivity Insight |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic (N atoms) and electrophilic (C-Br) sites. |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity towards electrophiles and nucleophiles based on HOMO and LUMO distributions. |

| Transition State Searching | Calculation of activation energies for potential reactions, such as nucleophilic substitution. |

Applications of 1 Ethyl 2 Bromo 1,3,4 Triazole As a Versatile Synthetic Building Block

Precursor for Advanced Organic Materials

The distinct functionalities of 1-ethyl-2-bromo-1,3,4-triazole allow for its use in the synthesis of specialized organic materials. The reactive bromine atom can be substituted through various cross-coupling reactions, while the triazole ring and its ethyl substituent influence the electronic properties and solubility of the resulting molecules.

The 1,2,4-triazole (B32235) ring is a valuable component in the synthesis of functional polymers due to its chemical and thermal stability. Derivatives of 1,2,4-triazole are used to create monomers that can be polymerized to form materials with specific properties. For instance, 3,5-bis(4′-fluorophenyl)-4-aryl-l,2,4-triazoles have been synthesized and subsequently polymerized with various bisphenols to yield high molecular weight, amorphous poly(aryl ethers) rsc.org. These polymers exhibit high glass transition temperatures (Tg's) ranging from 185 to 230 °C and are thermally stable rsc.org.

The subject compound, this compound, serves as a potential monomer precursor. The bromo-substituent provides a reactive handle for polymerization reactions, such as polycondensation or cross-coupling reactions. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating 1,2,4-triazole azo derivatives with polyacryloyl chloride researchgate.netekb.eg. Similarly, this compound could be functionalized and then polymerized to create novel materials. The incorporation of the triazole moiety into the polymer backbone can enhance properties such as thermal stability and solubility. Research has also been conducted on water-soluble functional polymer nanocomposites using copolymers of 1-vinyl-1,2,4-triazole mdpi.com.

Below is a table summarizing examples of polymer systems based on 1,2,4-triazole derivatives:

| Polymer Type | Triazole Monomer Derivative | Key Properties | Reference |

|---|---|---|---|

| Poly(aryl ethers) | 3,5-bis(4′-fluorophenyl)-4-aryl-l,2,4-triazoles | High thermal stability, high Tg (185-230 °C) | rsc.org |

| Azo Polymers | 4-azo-3,5-substituted-1,2,4-triazole derivatives | Potential for antibacterial and anticorrosion applications | researchgate.netekb.eg |

| Water-Soluble Nanocomposites | 1-vinyl-1,2,4-triazole | Formation of stable silver nanoparticle composites | mdpi.com |

Organic compounds with π-conjugated systems are extensively studied for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells nih.gov. The 1,2,4-triazole core is an attractive building block for these materials due to its electron-deficient nature, which can facilitate electron transport nih.gov.

The presence of a bromine atom on the this compound ring is particularly advantageous for synthesizing larger, conjugated systems via cross-coupling reactions like the Suzuki coupling. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been used as precursors to synthesize highly luminescent derivatives by coupling them with various arylboronic acids nih.gov. These resulting compounds, which feature a triazole core linked to extended aromatic systems, exhibit high quantum yields of fluorescence, making them suitable for optoelectronic applications nih.gov. The ethyl group on the nitrogen of this compound can enhance the solubility of these materials in organic solvents, which is beneficial for processing and device fabrication.

Triazole derivatives have also been investigated as components of liquid crystals. The bent shape of the 1,2,3-triazole ring, a related isomer, has been shown to favor the formation of mesophases researchgate.net. While 1,3,4-triazole has a different geometry, its incorporation into rod-shaped or disc-shaped molecules can lead to liquid crystalline behavior. An electron-deficient tris(triazole)-based discotic liquid crystal has been reported to exhibit fast electron transport, which is a desirable property for electronic applications escholarship.org. The synthesis of such materials often involves the functionalization of a core structure, a role for which this compound is well-suited.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands mdpi.commdpi.com. The 1,2,4-triazole ring is an excellent ligand for the construction of these frameworks because its nitrogen atoms can coordinate to metal centers in various ways, leading to diverse network topologies rsc.orgmdpi.comnih.gov.

This compound can serve as a functionalized building block for MOFs. While the triazole nitrogens can act as coordination sites, the bromo-substituent offers a site for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial formation, which can tune the properties of the material for specific applications such as gas storage or catalysis. For example, a pillared MOF incorporating 1,2,3-triazole moieties showed a significant enhancement in CO2 uptake compared to its parent framework rsc.org.

The ethyl group can also play a role in modifying the pore environment of the MOF, potentially influencing its selectivity for certain guest molecules. The synthesis of coordination polymers from 1,2,4-triazole derivatized amino acids has been shown to lead to a variety of structures, including 1D chains, 2D helicates, and 3D frameworks mdpi.comresearchgate.net. The versatility of the triazole ring as a coordinating ligand is a key factor in the formation of these diverse structures.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms of the 1,3,4-triazole ring in this compound make it a suitable ligand for a variety of metal ions. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the ethyl and bromo substituents.

Chiral ligands are essential for enantioselective catalysis, a key technology in the synthesis of pharmaceuticals and other fine chemicals nih.gov. While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral ligands. The bromine atom can be replaced by a chiral group, or a chiral center can be introduced into the ethyl group.

The synthesis of chiral triazole derivatives for use in asymmetric synthesis is an active area of research researchgate.netnih.gov. For example, axially chiral aryltriazoles have been synthesized and can be converted to other functional groups, including bromo derivatives, which could serve as chiral ligands rsc.org. The development of such ligands is crucial for advancing asymmetric catalysis. The synthesis of chiral 1,2,3-triazoles has been achieved using chiral catalytic systems, demonstrating the potential for creating enantiomerically pure triazole-based compounds nih.gov.

Triazole-based ligands have been successfully employed in a range of catalytic reactions. Phosphino-triazole ligands, for example, have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions nih.govacs.org. The synthesis of these ligands can involve the use of brominated triazole derivatives acs.orgbham.ac.uk. The this compound could be converted into a phosphine-containing ligand, which could then be used in cross-coupling catalysis.

Both homogeneous and heterogeneous catalysts have been developed using 1,2,4-triazole ligands in complex with transition metals google.com. These catalysts have shown activity in the oxidation of hydrocarbons under mild conditions google.com. The this compound could be used to synthesize such catalysts. The ligand could be immobilized on a solid support to create a heterogeneous catalyst, which offers advantages in terms of catalyst separation and recycling. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, often utilizes triazole-containing ligands to facilitate the catalytic cycle researchgate.net.

The following table provides examples of catalytic systems that utilize triazole-based ligands:

| Catalytic System | Triazole Ligand Type | Application | Reference |

|---|---|---|---|

| Palladium Complex | Phosphino-triazole | Suzuki-Miyaura Cross-Coupling | nih.govacs.org |

| Transition Metal Complexes | 1,2,4-triazole ligands | Hydrocarbon Oxidation | google.com |

| Copper Complex | Various triazole ligands | Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govnih.govrjptonline.org These compounds often function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The ethyl and bromo substituents on the this compound ring provide handles for synthetic manipulation, allowing for the introduction of various functionalities to modulate the biological activity and spectrum of the resulting agrochemical.

In the realm of specialty chemicals, the triazole ring system is valued for its thermal stability and coordinating properties. While specific applications of this compound in this sector are not extensively documented in publicly accessible literature, its structure suggests potential use in the synthesis of specialty polymers or materials where the triazole unit can impart desirable properties such as thermal resistance or metal-binding capabilities.

Probes for Mechanistic Organic Chemistry Studies

The reactivity of the carbon-bromine bond in this compound makes it a potential tool for investigating the mechanisms of various organic reactions. Halogenated heterocyclic compounds are frequently employed to study reaction kinetics and elucidate reaction pathways.

Although specific studies detailing the use of this compound as a mechanistic probe are not prominent in the reviewed literature, its structure lends itself to such applications. For instance, it could be utilized in studies of nucleophilic aromatic substitution reactions, where the rate of bromine displacement by various nucleophiles could be measured to understand the electronic effects of the triazole ring and the ethyl substituent.

Furthermore, the compound could serve as a substrate in transition-metal-catalyzed cross-coupling reactions. By systematically varying reaction conditions and catalysts, and analyzing the products and byproducts, researchers could gain insights into the catalytic cycle and the factors that influence reaction efficiency and selectivity. The bromo-triazole moiety provides a distinct spectroscopic and chromatographic signature, facilitating the tracking of the reaction progress and the identification of intermediates.

While direct research employing this specific molecule as a mechanistic probe is not widely reported, the fundamental reactivity of similar bromo-heterocycles is a cornerstone of mechanistic organic chemistry. Future studies may yet see this compound utilized to unravel the intricacies of complex organic transformations.

Advanced Spectroscopic and Crystallographic Probing of 1 Ethyl 2 Bromo 1,3,4 Triazole Transformations and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For derivatives and reaction products of 1-Ethyl-2-bromo-1,3,4-triazole, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for complex structures resulting from transformations, 2D NMR techniques are crucial for assembling the molecular puzzle.

Two-dimensional (2D) NMR experiments are powerful methods for establishing connectivity between atoms, which is critical for the structural confirmation of novel this compound derivatives researchgate.net.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to identify adjacent protons. For an ethyl-substituted triazole, a COSY spectrum would show a cross-peak between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is a definitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. For the ethyl group on the triazole, HSQC would show a correlation between the CH₃ protons and the methyl carbon, and another between the CH₂ protons and the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the C2 and C5 carbons of the triazole ring. For a derivative of this compound, HMBC could show a correlation from the methylene protons of the ethyl group to the N1-attached carbon of the triazole ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformational preferences of molecules. For complex derivatives, NOESY can help establish the relative orientation of different substituents on the triazole ring or on side chains.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex reaction products.

Table 1: Illustrative 2D NMR Data for a Hypothetical Derivative of this compound

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HSQC Correlation | HMBC Correlations (to Carbons) |

|---|---|---|---|---|

| δ 1.45 (t, 3H, -CH₃) | δ 15.2 (-CH₃) | δ 4.20 (-CH₂) | δ 15.2 | δ 45.5 (-CH₂) |

| δ 4.20 (q, 2H, -CH₂) | δ 45.5 (-CH₂) | δ 1.45 (-CH₃) | δ 45.5 | δ 15.2 (-CH₃), δ 148.0 (Triazole C5) |

| δ 8.50 (s, 1H, Triazole H5) | δ 148.0 (Triazole C5) | - | δ 148.0 | δ 155.0 (Triazole C2) |

Triazole derivatives can exhibit dynamic processes such as conformational changes (e.g., rotation around single bonds) and tautomerism acs.orgijsr.net. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes that occur on the NMR timescale. By recording spectra at different temperatures, one can observe changes in peak shape, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of exchange between different conformers or tautomers acs.org.

For example, restricted rotation around the N-aryl bond in N-aryl substituted triazole derivatives can lead to the existence of different conformers. Similarly, bromo-1,2,4-triazoles can exist in different tautomeric forms, where a proton can reside on different nitrogen atoms of the ring ijsr.net. Theoretical calculations are often combined with experimental NMR data to help interpret the spectra and confirm the structures of the conformers or tautomers present in solution scielo.brscielo.br.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and can provide valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) researchgate.net. This precision allows for the determination of the elemental composition of a molecule amazonaws.com. For products derived from this compound, HRMS is crucial for confirming that a reaction has occurred as expected. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da researchgate.net. HRMS can confirm the presence of this pattern and provide an exact mass that corresponds to a unique molecular formula.

Table 2: Example HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Isotopic Pattern |

|---|---|---|---|

| C₄H₆N₃⁷⁹Br | 175.9767 | 175.9765 | Observed |

| C₄H₆N₃⁸¹Br | 177.9746 | 177.9744 | Observed |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion sciex.com. This technique is invaluable for structural confirmation, distinguishing between isomers, and identifying unknown compounds in a reaction mixture nih.gov.

In an MS/MS experiment, a specific ion (e.g., the molecular ion [M+H]⁺ of a this compound derivative) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The second mass analyzer then separates and detects these product ions. The resulting fragmentation pattern is often unique to the compound's structure.